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molecular formula C14H12N2O5 B8345621 2-(Benzyloxycarbonylamino)-5-nitrophenol

2-(Benzyloxycarbonylamino)-5-nitrophenol

Cat. No. B8345621
M. Wt: 288.25 g/mol
InChI Key: CSYKDOCURHICFR-UHFFFAOYSA-N
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Patent
US05145483

Procedure details

3.58 moles (536 ml) of benzyl chloroformate (95%) are added in the course of 45 minutes to 3.25 moles (500 g) of 2-amino-5-nitrophenol and 204.5 g of calcium carbonate in 1.5 liter of dioxane brought to 70° C., the temperature being maintained at between 70° C. and 80° C. When the addition is complete, heating is maintained for a further 30 minutes. The inorganic salts present in the reaction medium are removed by filtration while hot. After the addition of ice-cold water to the filtrate, the expected product crystallizes. After filtration and drying, the product obtained is recrystallized from acetic acid. It melts at 200° C.
Quantity
536 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
204.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:14]=1[OH:22].C(=O)([O-])[O-].[Ca+2]>O1CCOCC1>[CH2:5]([O:4][C:2]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:14]=1[OH:22])=[O:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
536 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
500 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
204.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at between 70° C. and 80° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The inorganic salts present in the reaction medium are removed by filtration while hot
ADDITION
Type
ADDITION
Details
After the addition of ice-cold water to the filtrate
CUSTOM
Type
CUSTOM
Details
the expected product crystallizes
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetic acid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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